molecular formula C18H19ClN2O B11336638 5-chloro-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole

5-chloro-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole

Cat. No.: B11336638
M. Wt: 314.8 g/mol
InChI Key: GNPODBDBKQEGJZ-UHFFFAOYSA-N
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Description

5-CHLORO-2-{1-[2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a chloro group at the 5th position and a phenoxyethyl group at the 2nd position of the benzodiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-{1-[2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-1H-benzimidazole with 2-(propan-2-yl)phenol in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity while reducing the reaction time and cost.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-{1-[2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-CHLORO-2-{1-[2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-{1-[2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-phenoxyethyl-1H-benzodiazole
  • 2-(Propan-2-yl)phenoxyethyl-1H-benzodiazole
  • 5-Chloro-2-(propan-2-yl)phenoxy-1H-benzodiazole

Uniqueness

5-CHLORO-2-{1-[2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

6-chloro-2-[1-(2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C18H19ClN2O/c1-11(2)14-6-4-5-7-17(14)22-12(3)18-20-15-9-8-13(19)10-16(15)21-18/h4-12H,1-3H3,(H,20,21)

InChI Key

GNPODBDBKQEGJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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